REACTION_CXSMILES
|
[OH-].[Na+].O.[CH:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12]1>CCCCCC>[OH:10][CH:4]([CH:12]1[CH2:13][CH2:14][CH2:15][C:11]1=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0-5° C. over a period of 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-litter four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the layers were separated from each other
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with an aqueous solution (200 ml) of acetic acid (1 g)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The resulting organic layer was further washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated on a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to recover hexane and unreacted cyclopentanone, whereby a crude product (188 g)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
DISTILLATION
|
Details
|
The product was distilled
|
Type
|
DISTILLATION
|
Details
|
a Claisen distillation apparatus
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCC)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |